molecular formula C12H17N3O2 B2590132 5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid CAS No. 168123-44-2

5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid

Cat. No. B2590132
CAS RN: 168123-44-2
M. Wt: 235.287
InChI Key: CNKGIXMRFVHXAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid is a chemical compound with the molecular formula C12H17N3O2 . It is used in various scientific research areas due to its versatile properties. Its applications range from drug discovery to material synthesis, making it valuable for advancing knowledge and developing innovative solutions.


Synthesis Analysis

The synthesis of 5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid involves coupling the amine and carboxylic acid precursors using N, N′-carbonyldiimidazole (CDI) as a condensing agent . The intermediates in the synthesis of this compound have been synthesized by novel efficient methods .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid contains a total of 46 bonds; 24 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 tertiary amine (aliphatic), 1 tertiary amine (aromatic), 1 hydroxyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid have been reported in several methods . One of the key steps in the synthesis involves the condensation of two key intermediates by heating in a large volume of pyridine .

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

One primary application of this compound involves its role as a key precursor or intermediate in the synthesis of other complex molecules. For instance, it has been used in the efficient synthesis of imatinib, a significant therapeutic agent for certain types of cancer. Koroleva et al. (2012) described a straightforward method for synthesizing 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, showcasing its critical role in drug development processes (Koroleva et al., 2012).

Role in Drug Design and Development

This compound also finds applications in the design and development of novel ligands for receptors, indicating its versatility in drug discovery. For example, a study focused on the creation of novel ligands for the 5-HT6 serotonin receptor, incorporating a similar structural motif to evaluate the impact of linkers on receptor affinity. This research underlines the compound's utility in developing new therapeutic agents with potential applications in treating various conditions (Łażewska et al., 2019).

Antimicrobial Activity

Moreover, its derivatives have been explored for antimicrobial activities, highlighting its potential in addressing resistance to antibiotics. Research by El-Meguid (2014) delved into constructing new compounds containing the benzoimidazole moiety, integrated with different amino acids and derivatives, to assess their antimicrobial efficacy. This study signifies the compound's relevance in developing new antimicrobial agents (El-Meguid, 2014).

Corrosion Inhibition

Additionally, derivatives of this compound have been evaluated for their effectiveness in inhibiting copper corrosion in chloride environments, demonstrating its applicability in materials science and engineering. The study by Kozaderov et al. (2019) showcases how modifications of the compound can lead to variations in corrosion inhibition efficacy, offering insights into developing more effective corrosion inhibitors (Kozaderov et al., 2019).

properties

IUPAC Name

5-amino-2-(4-methylpiperazin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12(16)17/h2-3,8H,4-7,13H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKGIXMRFVHXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid

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